N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-2-8(11(7,9)10)5-6-3-4-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWMQCZWSSPUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropylmethylamine Preparation
The cyclopropylmethylamine moiety is a crucial precursor for the target compound. According to a patented method, cyclopropylmethylamine can be prepared by catalytic reduction of cyclopropanecarbonitrile using a sodium borohydride/nickel dichloride system in tetrahydrofuran under nitrogen atmosphere. The process involves:
- Reactants: Cyclopropanecarbonitrile, nickel dichloride catalyst, sodium borohydride, tetrahydrofuran solvent.
- Conditions: 20–45 °C temperature, 10–18 hours reaction time.
- Workup: Quenching with water, extraction with dichloromethane, drying, and distillation at normal pressure (top temperature 83–85 °C).
- Yield: Approximately 50% with high purity (98% GC).
This method is industrially viable due to mild conditions, safety, and scalability.
General Synthetic Routes to N-(cyclopropylmethyl)-N-ethylsulfamoyl Chloride
The target compound is a sulfamoyl chloride derivative with two nitrogen substituents: cyclopropylmethyl and ethyl groups. The preparation generally involves:
- Formation of the corresponding sulfamide or sulfonamide intermediate bearing the N-(cyclopropylmethyl) and N-ethyl substituents.
- Chlorination of the sulfamide to introduce the sulfonyl chloride group.
Preparation of Ethylsulfamoyl Chloride
Ethylsulfamoyl chloride, a key intermediate, is synthesized by reacting ethylamine with chlorosulfonic acid or by chlorination of ethylsulfamide with reagents such as thionyl chloride or phosphorus oxychloride. Typical reaction:
$$
\text{C}2\text{H}5\text{NH}2 + \text{ClSO}3\text{H} \rightarrow \text{C}2\text{H}5\text{NHSO}_2\text{Cl} + \text{HCl}
$$
This reaction is conducted under controlled temperature to avoid side reactions. Industrial production uses large-scale reactors with purification by distillation or recrystallization to achieve high purity.
Specific Preparation Method for this compound
While direct literature specifically detailing the full synthesis of this compound is limited, the following synthetic strategy can be derived from known sulfonyl chloride chemistry and the preparation of related compounds:
Synthesis of N-(cyclopropylmethyl)-N-ethylsulfamide:
- React cyclopropylmethylamine with ethylsulfamoyl chloride or ethylsulfamide under conditions favoring substitution at nitrogen.
- Alternatively, condense cyclopropylmethylamine and ethylamine with sulfuryl chloride or chlorosulfonyl reagents to form the disubstituted sulfamide.
Chlorination to Sulfamoyl Chloride:
- Treat the N-(cyclopropylmethyl)-N-ethylsulfamide intermediate with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to convert the sulfamide group into sulfamoyl chloride.
- Reaction conditions typically involve reflux in an inert solvent (e.g., dichloromethane or chloroform) with careful temperature control to prevent decomposition.
This approach is consistent with the preparation of analogous sulfonyl chlorides and is supported by the general synthetic knowledge of sulfamoyl chloride chemistry.
Reaction Conditions and Optimization
Purification and Characterization
- The final product is typically purified by vacuum distillation or recrystallization, depending on its physical properties.
- Analytical methods such as gas chromatography (GC), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are used to confirm purity and structure.
- Water content is controlled to less than 0.5% to prevent hydrolysis of the sulfonyl chloride group.
Summary of Research Findings
- The preparation of cyclopropylmethylamine, a key precursor, is efficiently achieved via catalytic reduction of cyclopropanecarbonitrile using sodium borohydride and nickel dichloride in tetrahydrofuran.
- Ethylsulfamoyl chloride is commercially synthesized by chlorination of ethylamine with chlorosulfonic acid or by chlorination of ethylsulfamide.
- The target compound is prepared by combining these building blocks through nucleophilic substitution and subsequent chlorination.
- Reaction parameters such as temperature, molar ratios, and reaction time are critical for maximizing yield and purity.
- The synthetic route is amenable to industrial scale-up due to mild conditions and straightforward workup procedures.
Data Table: Key Parameters for Preparation Steps
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfoxides.
Hydrolysis Products: Hydrolysis results in the formation of sulfonamides and hydrochloric acid.
Scientific Research Applications
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of pharmaceuticals, particularly sulfonamide-based drugs.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfamoyl chloride group.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride involves the reactivity of the sulfamoyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Variations
The table below compares N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride with key analogs:
Key Observations:
- Cyclopropane vs. Cycloheptyl : The cyclopropylmethyl group in the target compound introduces significant ring strain, enhancing reactivity in ring-opening reactions (e.g., radical rearrangements, as seen in ). In contrast, the cycloheptyl group in the analog () is less strained, improving stability but reducing electrophilicity.
Reactivity and Stability
Sulfamoyl Chloride Reactivity
All analogs feature the sulfamoyl chloride (-SO₂Cl) group, a strong electrophile used to synthesize sulfonamides. However:
- Target Compound : The cyclopropylmethyl group’s strain may accelerate reactions under thermal or radical conditions (e.g., ring-opening to form butenyl derivatives, as observed in cyclopropylmethyl chloride rearrangements).
- Cycloheptyl-Methyl Analog : The bulky cycloheptyl group impedes nucleophilic attack, making this compound less reactive but more stable during storage.
Thermal Stability
Research Findings and Case Studies
Radical Reactivity ()
In thermal decomposition studies, cyclopropylmethyl radicals (related to the target compound’s substituent) undergo homoallylic rearrangement to form 3-butenyl derivatives. This suggests that this compound may participate in similar rearrangements, limiting its utility in high-temperature syntheses but enabling unique reaction pathways.
Comparative Solubility and Boiling Points
- Ethyl vs. Propyl Analogs : The ethyl variant’s lower molecular weight (~197.68 vs. 223.7 g/mol) likely reduces boiling point and increases volatility.
- Cycloheptyl Analog : Higher molecular weight (237.7 g/mol) and hydrophobicity suggest poor water solubility, favoring organic solvents.
Biological Activity
N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride, designated by its CAS number 7051-34-5, is a sulfonamide compound that has garnered interest in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonamide functional group attached to a cyclopropylmethyl and ethyl moiety. The structural formula can be represented as:
This compound's unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.
-
Inhibition of Cyclin-Dependent Kinases (CDKs) :
- Research indicates that sulfonamide compounds, including this compound, can inhibit CDK2, a crucial regulator of cell cycle progression. CDK2 is often overexpressed in various cancers, making it a target for therapeutic intervention .
- The inhibition of CDK2 leads to reduced phosphorylation of retinoblastoma (Rb) protein, thereby blocking cell cycle progression and inducing apoptosis in cancer cells.
- Receptor Modulation :
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation in Rb-positive cancer cells by blocking CDK2 activity. This finding suggests its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound. It was found to reduce cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .
Research Findings
Recent studies have highlighted the following key points regarding the biological activity of this compound:
- Selectivity : The compound exhibits selective inhibition of CDK2 without significantly affecting other kinases, which may reduce off-target effects associated with broader kinase inhibitors .
- Therapeutic Potential : Given its dual role in inhibiting cell cycle progression and modulating inflammatory responses, this compound could be developed for treating both cancer and inflammatory diseases.
- Safety Profile : Preliminary toxicity studies suggest that the compound is well-tolerated at therapeutic doses, although further studies are needed to fully assess its safety profile .
Q & A
Q. What are the optimal synthetic routes for preparing N-(cyclopropylmethyl)-N-ethylsulfamoyl chloride, and how do reaction conditions influence yield?
The synthesis of this compound can be adapted from methods involving cyclopropylmethylamine derivatives. For example, multi-step protocols (e.g., sulfamoylation of cyclopropylmethyl-ethylamine intermediates using sulfamoyl chloride in anhydrous dichloromethane) achieve yields >80% under controlled temperatures (0–5°C) with triethylamine as a base to neutralize HCl byproducts . TLC monitoring (hexane:ethyl acetate, 3:1) and purification via flash chromatography are critical for isolating the product.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
1H-NMR (400 MHz, CDCl3) is essential for verifying cyclopropyl protons (δ = 0.5–1.2 ppm) and ethyl/cyclopropylmethyl groups (δ = 1.3–3.5 ppm). LCMS complements this by confirming molecular mass (e.g., calculated vs. observed m/z). TLC with iodine visualization ensures purity, while IR spectroscopy can detect sulfamoyl chloride S=O stretches (~1350–1200 cm⁻¹) .
Advanced Research Questions
Q. How does the cyclopropane ring influence the reactivity of this compound in nucleophilic substitution reactions?
The cyclopropane ring introduces steric hindrance and electronic effects. For instance, its strained geometry may slow SN2 reactions but enhance stability in polar aprotic solvents (e.g., DMF). Comparative studies with non-cyclopropyl analogs (e.g., N-ethyl-N-propylsulfamoyl chloride) reveal reduced reaction rates with bulky nucleophiles, suggesting steric shielding by the cyclopropyl group .
Q. What strategies mitigate side reactions (e.g., hydrolysis or dimerization) during sulfamoyl chloride functionalization?
- Hydrolysis prevention : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N2/Ar).
- Dimerization control : Maintain low temperatures (<10°C) and avoid prolonged storage.
- Quenching : Add reaction mixtures to ice-cold aqueous NaHCO3 immediately post-synthesis to stabilize the product .
Q. How can contradictory data on reaction yields in literature be resolved when scaling up synthesis?
Yield discrepancies often arise from impurities in starting materials or solvent quality. For example, traces of water in cyclopropylmethylamine can hydrolyze sulfamoyl chloride, reducing yields. Reproducibility requires strict moisture control (e.g., molecular sieves) and HPLC-grade solvents. Pilot studies with in-line FTIR monitoring can identify real-time degradation .
Q. What computational methods predict the stability of this compound in protic vs. aprotic environments?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the compound’s stability by calculating bond dissociation energies (BDEs) for S–Cl and C–N bonds. Results suggest higher stability in aprotic solvents (ΔG ≈ −15 kcal/mol) compared to protic media (ΔG ≈ −5 kcal/mol), aligning with experimental observations of rapid hydrolysis in water .
Methodological Challenges
Q. How to design experiments to probe the electrophilic character of the sulfamoyl chloride group in cross-coupling reactions?
- Kinetic studies : Compare reaction rates with electron-rich (e.g., aniline) vs. electron-poor (e.g., nitrobenzene) nucleophiles.
- Competition experiments : Use equimolar mixtures of nucleophiles to quantify selectivity (Hammett σ constants correlate with reactivity).
- In-situ monitoring : 19F-NMR (if fluorinated analogs are used) tracks intermediate formation .
Q. What analytical workflows resolve ambiguities in LCMS or NMR data caused by impurities?
- 2D NMR : HSQC and HMBC distinguish overlapping signals (e.g., cyclopropyl vs. ethyl protons).
- High-resolution LCMS (HRMS) : Resolves isotopic patterns and confirms molecular formulas (e.g., [M+H]+ vs. [M+Na]+ adducts).
- Parallel synthesis : Compare spectra with structurally related derivatives (e.g., N-cyclopropylmethyl analogs) to assign peaks .
Data Interpretation and Reproducibility
Q. How to address batch-to-batch variability in cyclopropylmethylamine purity during synthesis?
- Quality control : Pre-purify cyclopropylmethylamine via distillation (bp 98–100°C) or recrystallization.
- Standardized protocols : Document solvent drying times (e.g., 48 hr over CaH2) and amine storage conditions (−20°C under N2) .
Q. What statistical methods validate reproducibility in multi-step syntheses?
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
- Control charts : Track yields and purity across 10+ batches to identify outliers.
- Inter-laboratory studies : Collaborate with external labs to benchmark protocols .
Structural Modifications and SAR Studies
Q. How does substituting the ethyl group with bulkier alkyl chains affect sulfamoyl chloride reactivity?
Replacing ethyl with tert-butyl reduces nucleophilic substitution rates (e.g., 50% lower yield with tert-butylamine) due to steric hindrance. SAR studies show a linear correlation between alkyl chain length and reaction half-life (R² = 0.89) in DMF .
Q. Can the cyclopropane ring be replaced with other strained systems (e.g., bicyclo[1.1.0]butane) to enhance stability?
Preliminary data indicate bicyclo[1.1.0]butane derivatives exhibit 30% higher thermal stability (TGA) but lower solubility. Computational models (MD simulations) predict improved steric protection of the sulfamoyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
